(8S,9R,10S,11S,13S,14R,16S,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one
Description
This compound is a synthetic glucocorticoid steroid characterized by its cyclopenta[a]phenanthrene core. Structurally, it features:
- Fluorine substitution at C9, a modification known to enhance glucocorticoid receptor (GR) binding and anti-inflammatory potency .
- Hydroxy groups at C11 and C17, critical for mediating anti-inflammatory effects via transcriptional regulation .
- Methyl groups at C10, C13, and C16, which influence metabolic stability and receptor selectivity .
- A 2-hydroxyacetyl side chain at C17, common to many corticosteroids, which modulates solubility and pharmacokinetics .
Properties
Molecular Formula |
C22H29FO4 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14R,16S,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16+,18-,19+,20-,21-,22-/m0/s1 |
InChI Key |
VWVSBHGCDBMOOT-FQPQFWPCSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S,9R,10S,11S,13S,14R,16S,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the fluoro and hydroxy groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the carbonyl groups may yield secondary alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique chemical structure.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluoro and hydroxy groups may play a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Clinical Relevance
Fluorination at C9: The target compound and dexamethasone share a 9-fluorine substitution, which increases GR binding affinity by 10-fold compared to non-fluorinated analogs like prednisolone . This enhances anti-inflammatory potency but may exacerbate side effects like osteoporosis or adrenal suppression.
Methylation at C16 :
- The 16S-CH₃ in the target compound contrasts with dexamethasone’s 16R-CH₃. This stereochemical difference may reduce mineralocorticoid activity (e.g., sodium retention) compared to dexamethasone, similar to betamethasone .
Hydroxyacetyl Side Chain at C17 :
- Present in all compared glucocorticoids, this group is essential for binding to GR’s ligand-binding domain. Modifications here (e.g., esterification) alter half-life and tissue penetration .
Metabolic Stability :
- The 16-CH₃ and 10-CH₃ groups in the target compound likely slow hepatic metabolism, extending its duration of action compared to prednisolone .
Adverse Effect Profiles
- The target compound’s fluorination and methylation may increase risks of hyperglycemia and immunosuppression, akin to dexamethasone .
- Compared to 11-deoxycorticosterone (), it lacks mineralocorticoid activity, reducing risks of hypertension or edema .
Biological Activity
The compound identified as (8S,9R,10S,11S,13S,14R,16S,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one is a complex organic molecule that has garnered interest in various biological studies. This article delves into its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by multiple stereocenters and functional groups that contribute to its biological interactions. The presence of a fluorine atom and hydroxyl groups suggests potential interactions with biological systems that could influence pharmacological effects.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₄₉H₆₆F₁O₁₁ |
| Stereochemistry | (8S,9R,10S,11S,... , 17S) |
| Functional Groups | Fluoro group (F), Hydroxy group (-OH), Acetyl group (-COCH₃) |
Anticancer Activity
Research has indicated that compounds structurally similar to the target molecule exhibit significant cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity : Studies have shown that related compounds demonstrate selective cytotoxicity towards tumor cells while sparing normal cells . This selectivity is critical for developing anticancer therapies with reduced side effects.
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. For example:
- Anti-H. pylori Activity : Similar derivatives have been found to exhibit activity against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. The mechanism often involves inhibition of bacterial urease activity .
Hormonal Activity
Given its structural similarities to steroidal compounds:
- Estrogenic Activity : Some studies suggest that compounds with similar frameworks may interact with estrogen receptors. This interaction could lead to both therapeutic applications in hormone replacement therapy and concerns regarding endocrine disruption.
Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of various derivatives on human tumor cell lines. The results indicated that certain derivatives showed IC50 values in the low micromolar range against breast and prostate cancer cells.
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of structurally related compounds. The findings revealed effective inhibition of H. pylori growth comparable to standard antibiotics.
Study 3: Hormonal Interaction Analysis
A recent analysis explored the hormonal activity of similar compounds through receptor binding assays. Results indicated partial agonistic activity at estrogen receptors.
Q & A
Q. How does the 9-fluoro substitution impact receptor binding affinity compared to non-halogenated analogs?
- Methodological Answer : Fluorine’s electronegativity enhances hydrogen bonding with GR’s Leu753 and Gln642 residues. Perform molecular docking (AutoDock Vina) and compare binding energies with non-fluorinated analogs. Validate via surface plasmon resonance (SPR) to measure dissociation constants (KD), as shown in for dexamethasone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
